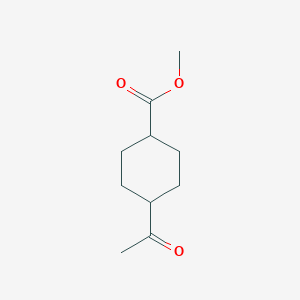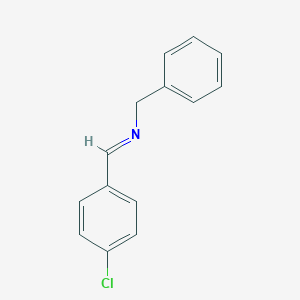
trans-Methyl 4-acetylcyclohexanecarboxylate
Overview
Description
Synthesis Analysis
Trans-4-Methylcyclohexane isocyanate was prepared from trans-4-methylcyclohexanecarboxylic acid via acylation and Curtius rearrangement with a yield of 87% . The optimal reaction conditions are as follows: TBAB as phase transfer catalyst, tool ratio of trans-4-methylcyclohexanecarboxylic acid to sodium azide 1:1.2, and reacted for 1.5h at 70℃ in toluene .Chemical Reactions Analysis
Methyltransferases are enzymes that will in the future enable clean and green alkylation of amino and hydroxy groups as well as reactive carbon atoms . These enzymes, their cofactor SAM (S-adenosylmethionine), and the opportunities they offer for new SN2 chemistries are highlighted .Scientific Research Applications
Pharmaceutical Development
Researchers have focused on optimizing the pharmacokinetic profile of trans-4-substituted cyclohexanecarboxylic acids, leading to the discovery of compounds with potent activity and improved bioavailability. These compounds have demonstrated excellent oral efficacy in murine and guinea pig models of asthma, suggesting their potential as therapeutic agents (Muro et al., 2009). Another study described the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates, showcasing the compound's relevance in drug development processes (Li Jia-jun, 2012).
Environmental Science
Research on the biodegradation of naphthenic acids, including trans-4-methyl-cyclohexane carboxylic acid, in a circulating packed-bed bioreactor has provided insights into the treatment of waters contaminated by oil sands processing. This study highlights the environmental applications of understanding the biodegradability of cyclohexanecarboxylate derivatives (Huang et al., 2012).
Synthetic Chemistry
The synthesis and properties of polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides were studied, illustrating the compound's utility in creating materials with good thermal stability and mechanical properties (Fang et al., 2004). Another study explored the use of trans-4-isopropylcyclohexanecarboxylic acid in the Ugi multicomponent condensation, demonstrating its application in the diastereoselective synthesis of peptidomimetics (Ramezanpour et al., 2018).
Mechanism of Action
Methyltransferases use the co-substrate SAM as an electrophilic methyl donor . Several problems limiting the use of SAM as a cofactor in synthetic methylation applications need to be overcome . In this review, different classes of MTs, catalytic mechanisms of the methylation, SAM cofactor supply and regeneration, and methyl acceptor diversity are highlighted .
Safety and Hazards
According to the safety data sheet, trans-4-Methyl-1-cyclohexanecarboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 4-acetylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKWOWXKTBIIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)





![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)


![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)



